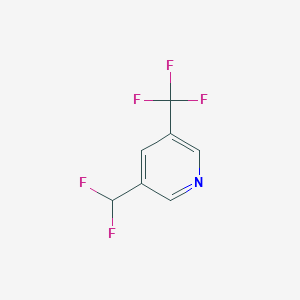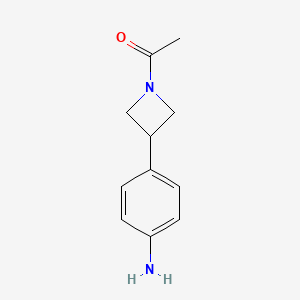
1-(3-(4-Aminophenyl)azetidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-(4-Aminophenyl)azetidin-1-yl)ethanone is a chemical compound with the molecular formula C11H14N2O. It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle, and features an aminophenyl group attached to the azetidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(4-Aminophenyl)azetidin-1-yl)ethanone typically involves the reaction of 4-aminophenylacetic acid with azetidine-1-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the process .
Chemical Reactions Analysis
Types of Reactions
1-(3-(4-Aminophenyl)azetidin-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the ketone group to an alcohol.
Substitution: The aminophenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of 1-(3-(4-Aminophenyl)azetidin-1-yl)ethanol.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
1-(3-(4-Aminophenyl)azetidin-1-yl)ethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 1-(3-(4-Aminophenyl)azetidin-1-yl)ethanone involves its interaction with specific molecular targets. The aminophenyl group can form hydrogen bonds with active sites of enzymes or receptors, leading to inhibition or activation of their functions. The azetidine ring may also contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-(Azetidin-1-yl)phenyl)ethanone
- 1-(4-(Aziridin-1-yl)phenyl)ethanone
- 1-(3-Fluoro-4-(pyrrolidin-1-yl)phenyl)ethanone
- 1-(4-(Dimethylamino)phenyl)ethanone
Uniqueness
1-(3-(4-Aminophenyl)azetidin-1-yl)ethanone is unique due to the presence of both the aminophenyl group and the azetidine ring, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H14N2O |
|---|---|
Molecular Weight |
190.24 g/mol |
IUPAC Name |
1-[3-(4-aminophenyl)azetidin-1-yl]ethanone |
InChI |
InChI=1S/C11H14N2O/c1-8(14)13-6-10(7-13)9-2-4-11(12)5-3-9/h2-5,10H,6-7,12H2,1H3 |
InChI Key |
APAYMSKYIRHAAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CC(C1)C2=CC=C(C=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


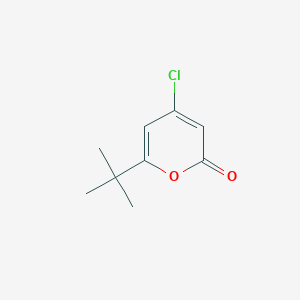
![3-Chloro-8-methoxy-5,6-dihydrobenzo[h]cinnoline](/img/structure/B12968350.png)
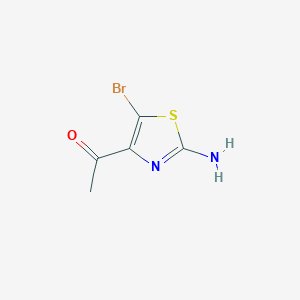
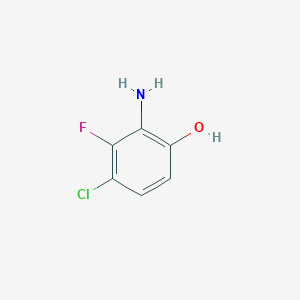
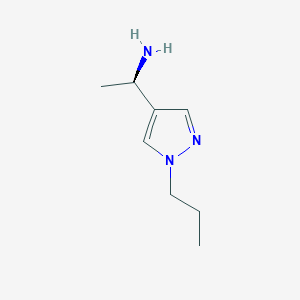
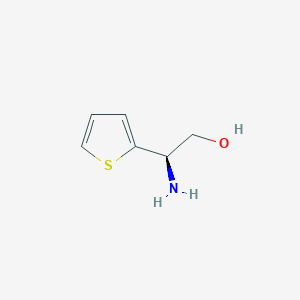
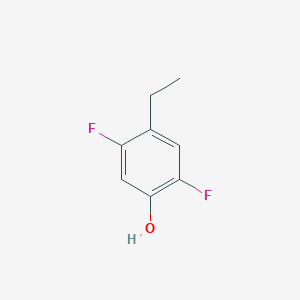
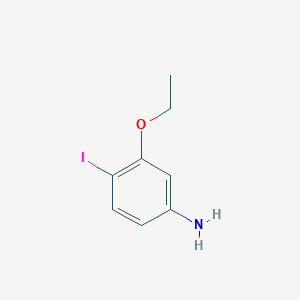
![2-(chloromethyl)-7-methoxy-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12968396.png)
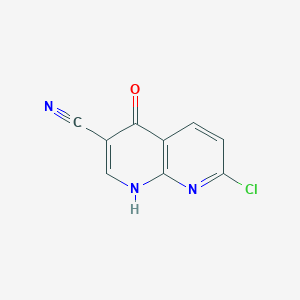

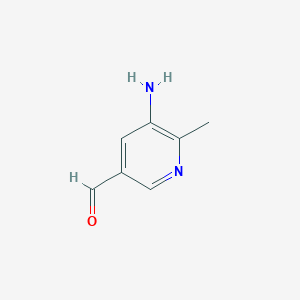
![4,6,7,8-Tetrahydro-1H-oxepino[3,4-d][1,2,3]triazole-6-carboxylic acid](/img/structure/B12968428.png)
